
6-Hydroxymethyl-7,8-dihydropterin
Vue d'ensemble
Description
La 6-Hydroxymethyl-7,8-dihydroptérine est un composé organique appartenant à la classe des ptérines et de leurs dérivés. Ces composés sont des composés aromatiques polycycliques contenant un fragment ptérine, qui est constitué d'un cycle ptéridine portant une cétone et un groupe amine pour former la 2-aminoptéridine-4(3H)-one . Ce composé joue un rôle crucial dans la voie de biosynthèse du folate, qui est essentielle à la survie de nombreux micro-organismes .
Méthodes De Préparation
La synthèse de la 6-Hydroxymethyl-7,8-dihydroptérine implique plusieurs étapes. Une méthode courante comprend la conversion de la 7,8-dihydroneoptérine en 6-Hydroxymethyl-7,8-dihydroptérine en utilisant la dihydroneoptérine aldolase . Cette enzyme peut utiliser la L-thréo-dihydroneoptérine et la D-érythro-dihydroneoptérine comme substrats pour la formation de la 6-Hydroxymethyl-7,8-dihydroptérine . Les méthodes de production industrielle impliquent souvent l'utilisation de micro-organismes génétiquement modifiés pour produire l'enzyme nécessaire à cette conversion .
Analyse Des Réactions Chimiques
La 6-Hydroxymethyl-7,8-dihydroptérine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former divers dérivés.
Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule.
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications De Recherche Scientifique
La 6-Hydroxymethyl-7,8-dihydroptérine a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme précurseur dans la synthèse de divers dérivés de ptérine.
Mécanisme d'action
Le mécanisme d'action de la 6-Hydroxymethyl-7,8-dihydroptérine implique son rôle de substrat pour l'enzyme 6-Hydroxymethyl-7,8-dihydroptérine pyrophosphokinase. Cette enzyme catalyse le transfert de pyrophosphate de l'ATP à la 6-Hydroxymethyl-7,8-dihydroptérine, qui est la première réaction de la voie de biosynthèse du folate . La liaison de l'ATP provoque un changement conformationnel dans l'enzyme, permettant au substrat de se lier et à la réaction de se produire .
Mécanisme D'action
The mechanism of action of 6-Hydroxymethyl-7,8-Dihydropterin involves its role as a substrate for the enzyme this compound pyrophosphokinase. This enzyme catalyzes the transfer of pyrophosphate from ATP to this compound, which is the first reaction in the folate biosynthetic pathway . The binding of ATP causes a conformational shift in the enzyme, allowing the substrate to bind and the reaction to proceed .
Comparaison Avec Des Composés Similaires
La 6-Hydroxymethyl-7,8-dihydroptérine est similaire à d'autres dérivés de ptérine, tels que :
6-Hydroxymethylptérine diphosphate : Un autre composé de la voie de biosynthèse du folate.
2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydroptéridine : Un composé étroitement lié avec des propriétés chimiques similaires.
Ce qui distingue la 6-Hydroxymethyl-7,8-dihydroptérine, c'est son rôle spécifique dans la voie de biosynthèse du folate et son potentiel comme cible pour les agents antimicrobiens .
Propriétés
IUPAC Name |
2-amino-6-(hydroxymethyl)-7,8-dihydro-3H-pteridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h13H,1-2H2,(H4,8,9,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQNNQTXUGLUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274264 | |
| Record name | 6-HYDROXYMETHYL-7,8-DIHYDROPTERIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3672-03-5 | |
| Record name | 2-Amino-6-(hydroxymethyl)-7,8-dihydro-3H-pteridin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003672035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxymethyl-7,8-Dihydropterin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02119 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-HYDROXYMETHYL-7,8-DIHYDROPTERIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-6-(HYDROXYMETHYL)-7,8-DIHYDRO-3H-PTERIDIN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B46L5LR2XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3263018.png)
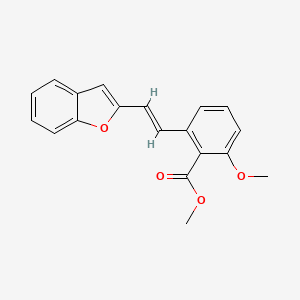
![2-[2-(3-Diethylamino-1-oxo-1H-benzo[f]chromen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3263026.png)

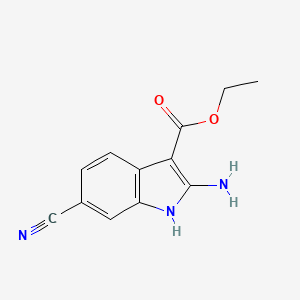
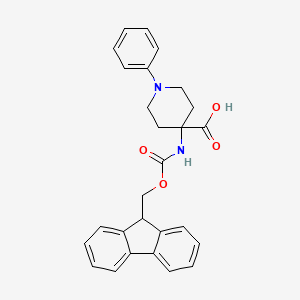
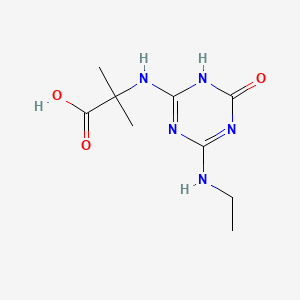
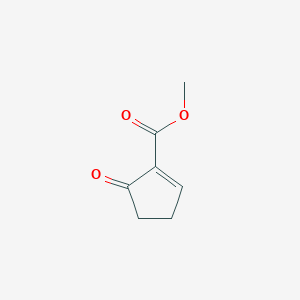

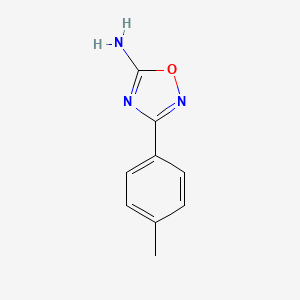
![(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B3263090.png)

![(3S,3As,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B3263107.png)

